molecular formula C22H25N5O3S B2478406 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide CAS No. 1189672-95-4

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide

Cat. No. B2478406
CAS RN: 1189672-95-4
M. Wt: 439.53
InChI Key: XKSNOCJEOHZEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Characterization

The synthesis of compounds with triazolopyrimidine and thienotriazolopyrimidine cores often involves cyclization reactions and specific functional group transformations. For instance, cyclization of isothiosemicarbazones with ethoxymethylenemalononitrile has been employed to produce [1,2,4]triazolo[1,5-c]pyrimidines, showcasing a method that could potentially be adapted for the synthesis of the target compound (Yamazaki, 1981). Additionally, condensation reactions and the use of specific reagents for the synthesis of novel pyrimidine derivatives containing the triazolopyrimidine ring highlight the synthetic flexibility and the range of possible derivatives within this chemical space (Lahmidi et al., 2019).

Potential Applications in Anticancer Research

The structural motifs present in the target compound are reminiscent of those found in molecules with reported anticancer activities. For instance, derivatives of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines have shown potent antiproliferative activity against a panel of human tumor cell lines (Lauria et al., 2013). This suggests that with appropriate functionalization, the compound could be explored for its anticancer potential.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-14(2)13-26-21(29)20-17(10-11-31-20)27-18(24-25-22(26)27)8-9-19(28)23-12-15-4-6-16(30-3)7-5-15/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSNOCJEOHZEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide

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